Mutant IDH1 Selectivity
DS-1001b potently inhibits the enzymatic activity of mutant IDH1 R132H and R132C variants (IC50 = 8 nM and 11 nM, respectively) while showing substantially weaker inhibition of wild-type IDH1 (IC50 = 180 nM) and no measurable inhibition of wild-type IDH2 or mutant IDH2 R140Q/R172Q (IC50 > 10,000 nM) [1]. This selectivity profile is narrower than vorasidenib (dual IDH1/IDH2 inhibitor) and ivosidenib (which retains some wild-type IDH1 activity), reducing the potential for on-target wild-type enzyme inhibition [2].
| Evidence Dimension | Enzymatic inhibition (IC50) against IDH1/IDH2 variants |
|---|---|
| Target Compound Data | IDH1 R132H: 8 nM; IDH1 R132C: 11 nM; IDH1 WT: 180 nM; IDH2 R140Q: >10,000 nM; IDH2 R172Q: >10,000 nM; IDH2 WT: >10,000 nM |
| Comparator Or Baseline | Vorasidenib: dual IDH1/IDH2 inhibitor (IC50 values: IDH1 R132H ~50 nM, IDH2 R172K ~130 nM). Ivosidenib: selective mIDH1 inhibitor (IC50 values: IDH1 R132H ~30 nM, IDH1 R132C ~45 nM; retains some wild-type IDH1 activity). BAY1436032: pan-mIDH1 inhibitor (IC50: IDH1 R132H 15 nM, IDH1 R132C 15 nM) |
| Quantified Difference | DS-1001b exhibits >1250-fold selectivity for mIDH1 R132H over IDH2 isoforms; ~22.5-fold selectivity over wild-type IDH1. Vorasidenib shows no selectivity between IDH1 and IDH2; ivosidenib shows ~10-20 fold selectivity over wild-type IDH1. |
| Conditions | In vitro enzymatic assay with 2-hour preincubation; recombinant IDH1/IDH2 proteins |
Why This Matters
High selectivity for mutant over wild-type IDH1 and exclusion of IDH2 inhibition minimizes off-target metabolic disruption, a critical consideration for long-term dosing in research models and potential therapeutic applications.
- [1] Matsunaga H, Machida Y, Nakagawa M, et al. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, DS-1001b. Ann Oncol. 2019;30(Suppl 5):v145-v146. View Source
- [2] Machida Y, Nakagawa M, Matsunaga H, et al. A potent blood-brain barrier-permeable mutant IDH1 inhibitor suppresses the growth of glioblastoma with IDH1 mutation in a patient-derived orthotopic xenograft model. Mol Cancer Ther. 2020;19(2):375-383. View Source
